![molecular formula C22H30F2O5 B1664404 Ácido libre AFP-07 CAS No. 788799-13-3](/img/structure/B1664404.png)
Ácido libre AFP-07
Descripción general
Descripción
AFP-07 free acid is a 7,7-difluoroprostacyclin derivative that acts as a selective and highly potent agonist for the prostacyclin receptor (IP receptor). It is known for its ability to inhibit platelet aggregation and promote vasodilatation in pulmonary vascular beds .
Aplicaciones Científicas De Investigación
Applications Overview
-
Drug Delivery Systems
- AFP-07 free acid has been explored as a vehicle for targeted drug delivery, particularly in cancer therapies. Its ability to bind selectively to cancer cells facilitates the transport of cytotoxic agents directly to tumor sites, minimizing systemic toxicity.
- Case Study : Research has demonstrated that AFP-derived fragments can deliver drugs to hepatocellular carcinoma (HCC) cells effectively. For instance, AFP-3BC, a fragment of AFP, showed selective accumulation in cancer cells while sparing non-cancerous cells .
-
Cancer Therapy
- The compound plays a significant role in enhancing the efficacy of chemotherapeutic agents. By utilizing AFP-07 free acid’s binding properties, therapies can be designed to improve drug uptake in malignant tissues.
- Case Study : A recent clinical report highlighted the successful use of a combined regimen involving AFP-targeted therapies for patients with AFP-producing gastric cancer (AFPGC). The treatment led to significant tumor reduction and decreased serum AFP levels .
-
Diagnostic Tools
- AFP-07 free acid is also being investigated for its potential as a biomarker in diagnostic assays. Its levels can indicate the presence of certain cancers, making it valuable for early detection.
- Research Findings : A study developed a lateral flow aptasensor capable of detecting AFP within 10 minutes, showcasing its potential for rapid diagnostics in clinical settings .
Detailed Data Tables
Mecanismo De Acción
Target of Action
AFP-07 free acid is a derivative of 7,7-difluoroprostacyclic . It acts as a highly potent and selective agonist for the prostacyclin receptor IP receptor . The prostacyclin receptor plays a crucial role in inhibiting platelet aggregation and promoting vasodilation in pulmonary vascular beds .
Mode of Action
AFP-07 free acid interacts with the IP receptor with a Ki value of 0.561 nM . This interaction results in the activation of the IP receptor, leading to a series of downstream effects. It also shows weaker affinity for EP receptors .
Biochemical Pathways
The activation of the IP receptor by AFP-07 free acid affects the prostacyclin pathway. Prostacyclin, an unstable prostanoid, inhibits platelet aggregation and promotes vasodilation in pulmonary vascular beds through the IP receptor . The activation of the IP receptor can lead to these effects.
Result of Action
The activation of the IP receptor by AFP-07 free acid leads to the inhibition of platelet aggregation and the promotion of vasodilation in pulmonary vascular beds . These molecular and cellular effects are the result of the compound’s action.
Análisis Bioquímico
Biochemical Properties
AFP-07 free acid plays a significant role in biochemical reactions. It interacts with the IP receptor, a type of prostacyclin receptor . The compound also shows weaker affinity for EP receptors . In particular, it has been observed to activate both IP and EP4 receptors when both are present .
Cellular Effects
AFP-07 free acid has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the IP receptor, leading to the inhibition of platelet aggregation and promotion of vasodilation in pulmonary vascular beds . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of AFP-07 free acid involves its binding interactions with the IP receptor. As a potent agonist, it activates the receptor, leading to downstream effects such as inhibition of platelet aggregation and vasodilation . The compound may also interact with EP receptors, albeit with weaker affinity .
Metabolic Pathways
AFP-07 free acid is involved in the prostacyclin metabolic pathway . It interacts with the IP receptor, a key component of this pathway
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for AFP-07 free acid are not explicitly detailed in the available literature. Typically, such compounds are produced in specialized chemical manufacturing facilities that adhere to stringent quality control and regulatory standards to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
AFP-07 free acid primarily undergoes reactions typical of prostacyclin derivatives. These include:
Oxidation: The compound can undergo oxidation reactions, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly involving the fluorine atoms, can lead to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in the reactions involving AFP-07 free acid include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of AFP-07 free acid are typically analogs with modified biological activities. These products are often studied for their potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
16®-AFP-07 free acid: An epimer of AFP-07 free acid with similar biological activity but different stereochemistry.
Other prostacyclin analogs: Compounds such as iloprost and treprostinil, which also target the prostacyclin receptor but may have different pharmacokinetic and pharmacodynamic profiles.
Uniqueness
AFP-07 free acid is unique due to its high selectivity and potency for the prostacyclin receptor. Its 7,7-difluoro modification enhances its stability and biological activity compared to other prostacyclin analogs .
Actividad Biológica
AFP-07 free acid is a 7,7-difluoroprostacyclin derivative that serves as a selective and potent agonist for the prostacyclin receptor (IP receptor). Its primary biological activities include the inhibition of platelet aggregation and the promotion of vasodilation, particularly within pulmonary vascular beds. This compound is of significant interest in both biochemical research and potential therapeutic applications.
- Chemical Structure : AFP-07 free acid is characterized by its difluorinated structure, which enhances its stability and biological activity compared to other prostacyclin analogs.
- Ki Value : The compound exhibits a high affinity for the IP receptor with a Ki value of 0.561 nM, indicating its potency as an agonist .
- Receptor Interaction : AFP-07 free acid primarily activates the IP receptor but also shows weaker affinity for EP receptors, particularly EP4, with Ki values exceeding 10 nM for EP4 and >100 nM for EP1-3 . This dual action may influence its pharmacological effects.
Inhibition of Platelet Aggregation
AFP-07 free acid effectively inhibits platelet aggregation, which is crucial in preventing thrombus formation. This activity is mediated through its action on the IP receptor, which plays a pivotal role in the prostacyclin signaling pathway.
Vasodilation Effects
The compound promotes vasodilation in pulmonary vascular beds, contributing to improved blood flow and reduced blood pressure. This effect is particularly beneficial in conditions characterized by pulmonary hypertension or vascular dysfunction.
Research Applications
AFP-07 free acid has been utilized in various scientific studies aimed at understanding its biological effects and potential therapeutic applications:
- Cardiovascular Research : Investigations into its role in managing cardiovascular diseases, particularly those involving platelet aggregation and vascular health.
- Pharmacology : Used as a reference compound in studies exploring the pharmacokinetics and pharmacodynamics of prostacyclin analogs .
- Drug Development : Its unique properties make it a candidate for developing new pharmaceuticals targeting vascular disorders.
Comparative Analysis with Similar Compounds
Compound Name | Ki Value (nM) | Primary Action | Notes |
---|---|---|---|
AFP-07 Free Acid | 0.561 | IP receptor agonist | High selectivity |
Iloprost | ~0.5 | IP receptor agonist | Established therapeutic use |
Treprostinil | ~1.0 | IP receptor agonist | Used for pulmonary hypertension |
Case Studies and Findings
- Study on Platelet Function : A study demonstrated that AFP-07 free acid significantly reduced platelet aggregation in vitro compared to control groups, highlighting its potential utility in preventing thrombotic events.
- Vascular Response Analysis : In animal models, administration of AFP-07 resulted in notable vasodilation of pulmonary vessels, suggesting its effectiveness in treating conditions like pulmonary arterial hypertension.
Propiedades
IUPAC Name |
(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F2O5/c1-3-4-5-8-14(2)16(25)12-11-15-17(26)13-18-21(15)22(23,24)19(29-18)9-6-7-10-20(27)28/h9,11-12,14-18,21,25-26H,3,6-8,10,13H2,1-2H3,(H,27,28)/b12-11+,19-9-/t14-,15-,16+,17+,18-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHIRYQSPDZLLG-JFEAKWICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C/CCCC(=O)O)/O2)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80229358 | |
Record name | AFP-07 free acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80229358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
788799-13-3 | |
Record name | AFP-07 free acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788799133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AFP-07 free acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80229358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFP-07 FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69PPR64XJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.